molecular formula C11H15N5O5 B110001 N(6)-Hydroxymethyladenosine CAS No. 98897-14-4

N(6)-Hydroxymethyladenosine

Cat. No.: B110001
CAS No.: 98897-14-4
M. Wt: 297.27 g/mol
InChI Key: ZDSMLAYSJRQEGM-IOSLPCCCSA-N
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Description

N(6)-Hydroxymethyladenosine is a modified nucleoside derived from adenosine, where a hydroxymethyl group is attached to the nitrogen at the sixth position of the adenine ring. This compound is of significant interest due to its potential biological and chemical applications, particularly in the fields of molecular biology and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N(6)-Hydroxymethyladenosine typically involves the hydroxymethylation of adenosine. One common method includes the reaction of adenosine with formaldehyde under basic conditions, followed by purification steps to isolate the desired product. The reaction can be represented as follows: [ \text{Adenosine} + \text{Formaldehyde} \rightarrow \text{this compound} ]

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and reaction time, to maximize yield and purity. Advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions: N(6)-Hydroxymethyladenosine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form N(6)-methyladenosine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Various nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

    Oxidation: N(6)-Carboxyadenosine

    Reduction: N(6)-Methyladenosine

    Substitution: Various substituted adenosine derivatives

Scientific Research Applications

N(6)-Hydroxymethyladenosine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in epigenetic modifications and gene expression regulation.

    Medicine: Potential therapeutic applications include its use as an antiviral or anticancer agent.

    Industry: It can be used in the development of novel pharmaceuticals and biotechnological tools.

Mechanism of Action

The mechanism of action of N(6)-Hydroxymethyladenosine involves its incorporation into nucleic acids, where it can affect the structure and function of DNA and RNA. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the stability and recognition of nucleic acid sequences. This can lead to changes in gene expression and cellular function.

Comparison with Similar Compounds

    N(6)-Methyladenosine: Similar structure but with a methyl group instead of a hydroxymethyl group.

    N(6)-Formyladenosine: Contains a formyl group at the sixth position.

    N(6)-Acetyladenosine: Features an acetyl group at the sixth position.

Uniqueness: N(6)-Hydroxymethyladenosine is unique due to the presence of the hydroxymethyl group, which provides distinct chemical reactivity and biological activity compared to its analogs. This modification can lead to different interactions with enzymes and nucleic acids, making it a valuable tool in biochemical research and potential therapeutic applications.

Properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(hydroxymethylamino)purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c17-1-5-7(19)8(20)11(21-5)16-3-14-6-9(15-4-18)12-2-13-10(6)16/h2-3,5,7-8,11,17-20H,1,4H2,(H,12,13,15)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSMLAYSJRQEGM-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60913006
Record name N-(Hydroxymethyl)-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60913006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98897-14-4
Record name N(6)-Hydroxymethyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098897144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Hydroxymethyl)-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60913006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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